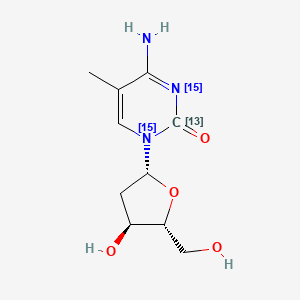

5-Methyl-2'-deoxy Cytidine-13C,15N2

Description

Introduction to Isotopically Labeled Nucleosides in Epigenetic Research

The study of epigenetic modifications has been profoundly advanced by the use of isotopically labeled nucleosides. These compounds allow researchers to dissect complex biochemical processes, such as DNA methylation and demethylation, with unprecedented precision. 5-Methyl-2'-deoxy Cytidine-13C,15N2, a dual-labeled analog of 5-methylcytosine (mC), serves as a cornerstone in these investigations. Its isotopic labels facilitate the discrimination of endogenous and exogenous cytosine derivatives in experimental systems, enabling detailed kinetic and mechanistic analyses.

Historical Context of Stable Isotope Incorporation in DNA Modifications

The application of stable isotopes in biochemical tracing dates to the early 20th century, following Frederick Soddy’s discovery of isotopes and the subsequent development of mass spectrometry by J.J. Thomson and F.W. Aston. By the 1930s, Harold Urey’s isolation of nitrogen-15 and deuterium enabled Rudolf Schoenheimer and colleagues to pioneer metabolic tracer studies, demonstrating the dynamic nature of biomolecules in vivo. These foundational works laid the groundwork for incorporating stable isotopes into nucleic acids.

In the context of DNA modifications, the advent of isotopically labeled nucleosides emerged alongside discoveries in epigenetic regulation. The identification of ten-eleven translocation (TET) enzymes, which oxidize mC to 5-hydroxymethylcytosine (hmC), 5-formylcytosine (fC), and 5-carboxycytosine (caC), necessitated tools to track these transient intermediates. Early efforts focused on radioisotopes, but their limitations in safety and resolution prompted a shift toward stable isotopes like carbon-13 and nitrogen-15. For example, isotopic labeling revealed that hmC in genomic DNA is long-lived and inversely correlates with cell proliferation rates, challenging earlier assumptions about its role as a demethylation intermediate.

Key Milestones in Isotope-Labeled Nucleoside Development

Role of ¹³C/¹⁵N Dual-Labeling in Mechanistic Biochemistry Studies

Dual isotopic labeling with carbon-13 and nitrogen-15 addresses critical challenges in resolving complex metabolic pathways. In the case of this compound, the labels are strategically positioned to monitor both carbon and nitrogen fluxes during enzymatic reactions. This dual labeling is particularly valuable for studying TET-mediated oxidation and metabolic scrambling, where single isotopes may fail to distinguish parallel pathways.

Mass spectrometry leverages the distinct mass defects of ^13^C (Δm = +1.0034 Da) and ^15^N (Δm = +0.9970 Da) to resolve isotopic fine structures. For instance, in a study of the peptide YFHHNSDFYIPK, dual labeling revealed unexpected ^13^C incorporation into serine residues due to enzymatic interconversion via serine hydroxymethyltransferase, a phenomenon undetectable with single isotopes. Similarly, NMR spectroscopy benefits from the enhanced sensitivity and resolution provided by ^13^C-^15^N labels, particularly in characterizing nucleic acid-protein interactions.

Applications of this compound in Epigenetic Research

The compound’s utility extends to chemoenzymatic labeling strategies, where its isotopes enable the precise quantification of methylation and oxidation states. For example, isotopic dilution assays using this compound as an internal standard have improved the accuracy of hmC quantification in low-abundance biological samples. Furthermore, dual labeling mitigates signal overlap in multiplexed experiments, allowing simultaneous tracking of methylation dynamics and nucleotide recycling in single experimental setups.

Properties

Molecular Formula |

C10H15N3O4 |

|---|---|

Molecular Weight |

244.22 g/mol |

IUPAC Name |

4-amino-1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl(213C,1,3-15N2)pyrimidin-2-one |

InChI |

InChI=1S/C10H15N3O4/c1-5-3-13(10(16)12-9(5)11)8-2-6(15)7(4-14)17-8/h3,6-8,14-15H,2,4H2,1H3,(H2,11,12,16)/t6-,7+,8+/m0/s1/i10+1,12+1,13+1 |

InChI Key |

LUCHPKXVUGJYGU-LLXNEWESSA-N |

Isomeric SMILES |

CC1=C[15N]([13C](=O)[15N]=C1N)[C@H]2C[C@@H]([C@H](O2)CO)O |

Canonical SMILES |

CC1=CN(C(=O)N=C1N)C2CC(C(O2)CO)O |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 5-Methyl-2'-deoxy Cytidine-13C,15N2

Detailed Synthetic Procedure

Starting Material and Labeling

The synthesis often begins with commercially available thymidine or 2'-deoxythymidine as the sugar-containing starting material. The isotopic labels are introduced into the cytosine ring by chemical modification of the nucleobase precursor using 13C- and 15N-labeled reagents.

A reported method involves the following steps:

- Acetylation of hydroxyl groups on the sugar moiety using acetic anhydride at room temperature for several hours to protect the sugar hydroxyls.

- Conversion of the thymidine base to the cytosine analog by substitution reactions involving triazole intermediates. Tri(1H-1,2,4-triazol-1-yl)phosphine oxide, freshly prepared from 1,2,4-triazole, POCl3, and trimethylamine, is used to activate the base for substitution.

- Treatment with methanolic ammonia to replace the triazole substituent with an amino group, completing the cytosine ring formation.

- The isotopic labels 13C and 15N are incorporated by using isotopically labeled starting materials such as 13C-labeled cyanide sources and 15N-labeled ammonia or amines during the nucleobase assembly.

Reaction Conditions

- The acetylation step is carried out at 20°C for approximately 3 hours.

- The triazole activation step is performed at 20°C for about 45 minutes.

- The final substitution with ammonia is conducted in methanolic solution, typically at room temperature.

- Purification is achieved by chromatographic methods, such as preparative high-performance liquid chromatography (HPLC) using a Luna C18 column with an acetate-acetonitrile gradient.

Purification and Characterization

- Purification is essential to isolate the labeled 5-Methyl-2'-deoxy Cytidine.

- Characterization is performed using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and nuclear magnetic resonance (NMR) spectroscopy.

- The isotopic enrichment and purity are confirmed by accurate mass measurements and NMR spectral analysis.

Example Synthesis Protocol (Adapted from Literature)

| Step | Reagents/Conditions | Time/Temperature | Notes |

|---|---|---|---|

| 1 | Acetic anhydride (acetylation) | 3 hours, 20°C | Protects hydroxyl groups |

| 2 | Tri(1H-1,2,4-triazol-1-yl)phosphine oxide | 45 minutes, 20°C | Activates base for substitution |

| 3 | Methanolic ammonia | Room temperature | Substitutes triazole with amino group |

| 4 | Preparative HPLC purification | - | Luna C18 column, 0.5% acetate-acetonitrile gradient |

Isotopic Labeling Specifics

- The 13C label is typically introduced at the carbon-2 position of the cytosine ring.

- The 15N labels are incorporated at the nitrogen-1 and nitrogen-3 positions.

- The molecular formula for the labeled compound is $$^{13}C C9 H{15} ^{15}N2 N O4$$ with a molecular weight of approximately 244.22 g/mol.

- The isotopic incorporation is verified by mass spectrometry, showing an accurate mass of 244.1037 Da.

Research Outcomes and Analytical Data

Analytical Characterization

| Technique | Data/Outcome |

|---|---|

| LC-MS/MS | Accurate mass: 244.1037 Da; confirms isotopic labels |

| NMR Spectroscopy | 13C and 15N NMR confirm site-specific isotope incorporation |

| UV Spectrophotometry | Concentration determined using molar extinction coefficients |

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Material | Thymidine or 2'-deoxythymidine |

| Isotopic Labels | 13C at carbon-2; 15N at nitrogen-1 and nitrogen-3 of cytosine ring |

| Key Reagents | Acetic anhydride, tri(1H-1,2,4-triazol-1-yl)phosphine oxide, methanolic ammonia |

| Solvent | N,N-dimethylformamide (DMF), methanol |

| Reaction Conditions | Room temperature (20°C), reaction times from 45 min to 3 hours |

| Purification | Preparative HPLC using C18 reverse phase column with acetate-acetonitrile gradient |

| Characterization | LC-MS/MS, 13C/15N NMR, UV spectrophotometry |

| Yield | Approx. 90% for unlabeled analog; similar expected for labeled compound |

| Molecular Weight | 244.22 g/mol (isotopically labeled compound) |

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2’-deoxy Cytidine-13C,15N2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form 5-methylcytosine derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions include various derivatives of 5-Methyl-2’-deoxy Cytidine-13C,15N2, such as 5-methylcytosine derivatives, dihydro derivatives, and substituted nucleosides.

Scientific Research Applications

5-Methyl-2’-deoxy Cytidine-13C,15N2 has a wide range of scientific research applications:

Chemistry: It is used as a stable isotope-labeled compound in mass spectrometry and nuclear magnetic resonance (NMR) studies to investigate the structure and dynamics of nucleic acids.

Biology: The compound is used in studies of DNA methylation, a crucial epigenetic modification involved in gene regulation and cellular differentiation.

Medicine: It is used in research on cancer and other diseases where DNA methylation patterns are altered.

Industry: The compound is used in the development of diagnostic tools and therapeutic agents that target specific DNA sequences.

Mechanism of Action

The mechanism of action of 5-Methyl-2’-deoxy Cytidine-13C,15N2 involves its incorporation into DNA, where it can affect the methylation status of cytosine residues. This can influence gene expression and cellular function by altering the binding of transcription factors and other regulatory proteins to DNA. The molecular targets and pathways involved include DNA methyltransferases, which are enzymes that catalyze the transfer of methyl groups to cytosine residues.

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a detailed comparison of 5-Methyl-2'-deoxy Cytidine-13C,15N2 with structurally or functionally related compounds, focusing on isotopic labeling, molecular properties, and applications.

Table 1: Structural and Isotopic Comparison

| Compound Name | Isotopic Labels | Molecular Formula | Molecular Weight | Key Structural Features |

|---|---|---|---|---|

| This compound | 13C (cytidine), 15N2 | C10H13N3O4 (13C,15N2) | 258.23* | Methyl group at C5, deoxyribose sugar |

| 5-Hydroxy-2'-deoxycytidine-13C,15N2 | 13C,15N2 | C9H11N3O5 (13C,15N2) | 244.20* | Hydroxy group at C5 instead of methyl |

| [2H3]-5-Methyl-2’-deoxy Cytidine | 2H3 (methyl group) | C10H10D3N3O4 | 259.25 | Deuterated methyl group for MS detection |

| 2′-Deoxycytidine-13C9,15N3 5′-monophosphate | 13C9,15N3 | 13C9H12N3O7P (15N3) | 363.08 | Phosphorylated at 5′-OH, extensive labeling |

| 5-Methyl Cytosine-13C,15N2 Hydrochloride | 13C,15N2 | C4H7N3O·HCl (13C,15N2) | 164.57 | Free base (no sugar), HCl salt form |

*Calculated based on isotopic enrichment.

Table 2: Functional and Application-Based Comparison

Research Findings and Methodological Insights

Analytical Precision : this compound demonstrated superior accuracy in LC-MS/MS assays, with calibration curves (light/heavy isotope ratios) achieving R² > 0.99 for 5mC quantification in SKM-1 leukemia cells .

Comparative Sensitivity : Unlike deuterated analogs (e.g., [2H3]-5mC), 13C/15N-labeled compounds avoid chromatographic shifts, improving co-elution with native analytes .

Synthesis Challenges : The synthesis of this compound requires multi-step protection/deprotection of the sugar moiety, with isotopic purity >98% confirmed via HR-LC-MS/MS .

Q & A

Basic: How can 5-Methyl-2'-deoxy Cytidine-13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2 be incorporated into experimental designs to study DNA methylation dynamics?

Answer:

This isotope-labeled nucleoside is used to trace DNA synthesis and methylation by substituting natural nucleosides during replication. For example:

- Protocol : Pulse-chase experiments with labeled nucleosides in cell cultures, followed by DNA extraction and enzymatic digestion. Use mass spectrometry (MS) or HPLC-MS/MS to quantify incorporation ratios and methylation sites .

- Key Controls : Include unlabeled controls to distinguish endogenous vs. labeled methylation. Validate via parallel assays (e.g., bisulfite sequencing) to confirm isotopic fidelity .

Basic: What analytical methods are most reliable for quantifying this compound^{13}\text{C},^{15}\text{N}_213C,15N2 in biological samples?

Answer:

- HPLC-Tandem MS : Achieves sensitivity down to 0.1 ng/mL (LOD) with isotope dilution (e.g., using -labeled internal standards) .

- NMR : Validates structural integrity via - and -specific chemical shifts, particularly for distinguishing methylated vs. non-methylated cytosines .

- Sample Preparation : Acid hydrolysis of DNA followed by solid-phase extraction to isolate nucleosides .

Advanced: How can isotopic cross-contamination during synthesis or handling of 15N^{15}\text{N}15N-labeled compounds be mitigated?

Answer:

- Purity Verification : Test commercial sources for contaminants (e.g., or ) via ion chromatography or isotope ratio MS. Contamination can lead to false-positive nitrogen incorporation .

- Synthesis Precautions : Use anhydrous conditions and inert atmospheres to prevent isotopic exchange. Monitor intermediates (e.g., triazole-protected analogs) for isotopic leakage during deprotection .

Advanced: What methodological challenges arise when using this compound^{13}\text{C},^{15}\text{N}_213C,15N2 in cross-disciplinary studies (e.g., epigenetics and microbial ecology)?

Answer:

- Epigenetics : Ensure labeled nucleosides do not perturb DNA-protein interactions. Validate via competitive binding assays (e.g., methyl-CpG binding domain protein pulldowns) .

- Microbial Ecology : In nitrogen fixation studies, avoid misinterpretation of enrichment by accounting for background in environmental samples. Use dual-isotope probes ( and ) to track both carbon and nitrogen flux .

Advanced: How can isotopic interference be minimized in data analysis when using 13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2-labeled nucleosides?

Answer:

- Mass Spectrometry : Apply correction algorithms for natural isotope abundance (e.g., at 1.1%) and matrix effects. Use high-resolution MS to resolve overlapping peaks .

- NMR : Employ -decoupling techniques to suppress splitting artifacts in spectra .

Basic: What are the critical steps for verifying the structural fidelity of synthesized this compound^{13}\text{C},^{15}\text{N}_213C,15N2?

Answer:

- Synthetic Validation : Confirm the methyl group position via NOESY NMR (nuclear Overhauser effect between methyl protons and sugar protons) .

- Isotopic Enrichment : Measure and enrichment ratios (>98%) using elemental analyzer-isotope ratio MS (EA-IRMS) .

Advanced: What are the limitations of using 13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2-labeled nucleosides in long-term DNA replication studies?

Answer:

- Dilution Effects : Labeled nucleosides may be diluted over replication cycles. Use mathematical models (e.g., exponential decay) to correct for dilution in kinetic studies .

- Toxicity : High concentrations can inhibit replication. Conduct dose-response assays to determine non-toxic thresholds .

Basic: How does this compound^{13}\text{C},^{15}\text{N}_213C,15N2 differ from non-methylated isotopologs (e.g., 2'-deoxycytidine-13C,15N2^{13}\text{C},^{15}\text{N}_213C,15N2) in experimental applications?

Answer:

- Functional Role : The methyl group enables specific tracking of de novo methylation (e.g., DNMT activity), whereas non-methylated analogs study replication without methylation interference .

- Analytical Differentiation : Methylated analogs exhibit distinct retention times in reversed-phase HPLC and unique MS/MS fragmentation patterns .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.